4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium
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Overview
Description
4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium is a complex organosulfur compound. It is characterized by the presence of multiple fluorine atoms and a unique dithiazanidacyclohexane ring structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium typically involves the reaction of hexafluoropropane-1,3-disulfonimide with triphenylsulfanium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium involves its interaction with specific molecular targets. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6-Hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide
- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
- 4,4,5,5,6,6-Hexafluorodihydro-4H-1,3,2-dithiazine 1,1,3,3-tetraoxide
Uniqueness
4,4,5,5,6,6-Hexafluoro-1lambda6,3lambda6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium is unique due to its specific ring structure and the presence of both fluorine and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
808752-25-2 |
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Molecular Formula |
C21H15F6NO4S3 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C3F6NO4S2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h1-15H;/q+1;-1 |
InChI Key |
DUUUGLJXPJUUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F |
Origin of Product |
United States |
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